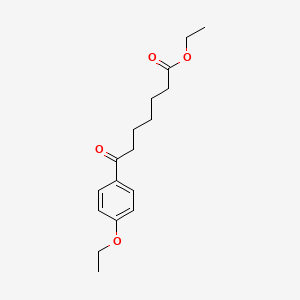

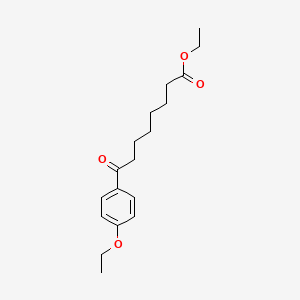

![molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3](/img/structure/B1326023.png)

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

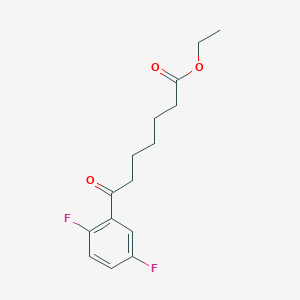

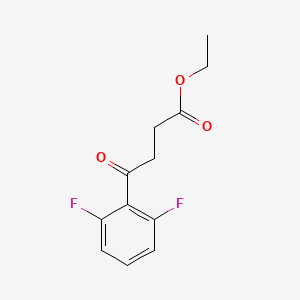

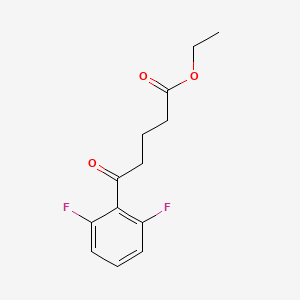

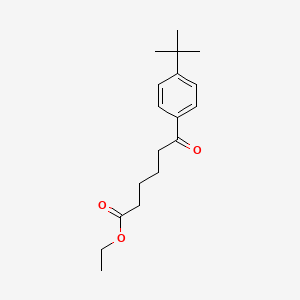

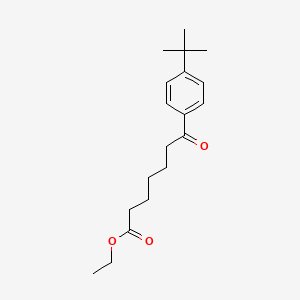

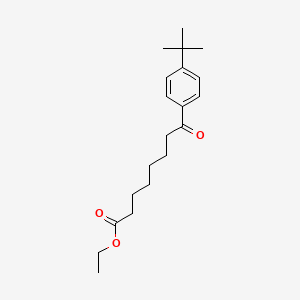

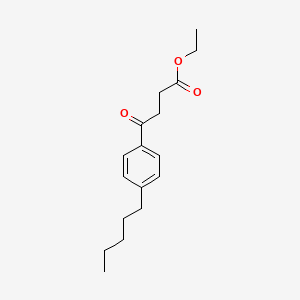

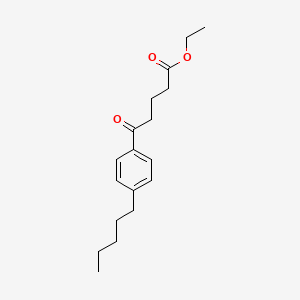

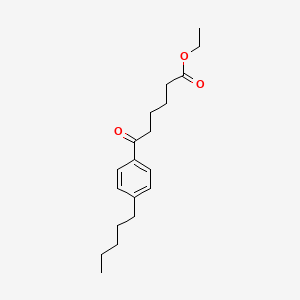

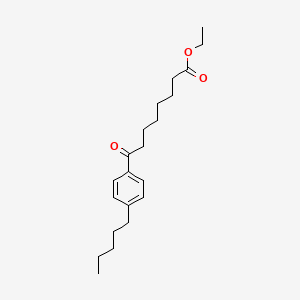

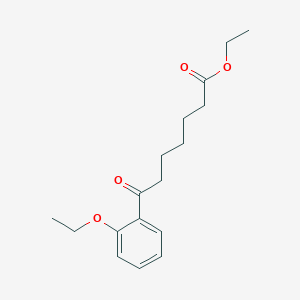

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound . The molecule contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine . It consists of 21 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of a similar compound, 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC), was achieved via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate .Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate are not available, a related compound, DDPC, exhibits a red shift in its emission spectrum as the solvent polarity increases. This indicates a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited DDPC molecules .Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis of Pyrimidine Derivatives : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is used in the synthesis of pyrimidine derivatives, including 1,3-disubstituted 5-dimethylaminouracils and 5-dimethylamino-6-ethyluracils, with applications in pharmacology (Senda, Hirota, & Notani, 1974).

Development of Fluorescent Molecular Probes : This compound contributes to the synthesis of new fluorescent solvatochromic dyes, offering potential in the development of sensitive fluorescent molecular probes for biological and process studies (Diwu et al., 1997).

Applications in Biological Studies

Antitumor Agents : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is involved in the creation of compounds with in vivo antitumor activity. These compounds are significant for their binding properties to DNA and potential effectiveness against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987).

Photoreactions in Chemistry : The compound has been studied in the context of photoreactions, such as the synthesis of azalactones via remote hydrogen transfer, highlighting its role in photochemical processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Antidepressant Activity : It's used in the synthesis of compounds tested for inhibiting brain imipramine receptor binding and neurotransmitter uptake, showing potential for antidepressant activity (Yardley et al., 1990).

Other Chemical Applications

- Synthesis of Novel Compounds : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is integral in the synthesis of various novel compounds, such as isoquinolino[5,4-ab]phenanthridine derivatives, expanding the range of chemical structures available for various applications (Tsai et al., 2018).

Propiedades

IUPAC Name |

ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSGCAKNFKTAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.